molecular formula C17H23F3N2O3 B2770497 2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID CAS No. 1025773-21-0

2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B2770497
CAS No.: 1025773-21-0
M. Wt: 360.377
InChI Key: RIDYCJCZJDCQKS-UHFFFAOYSA-N
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Description

2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by the presence of a hexylamino group, a trifluoromethyl-substituted aniline, and a butanoic acid moiety

Scientific Research Applications

2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-throughput screening and continuous flow chemistry to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(HEXYLAMINO)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3/c1-2-3-4-5-9-21-14(16(24)25)11-15(23)22-13-8-6-7-12(10-13)17(18,19)20/h6-8,10,14,21H,2-5,9,11H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDYCJCZJDCQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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